(Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-16-10-6-5-9-15(16)19(26)23-22-18(25)11-12-24-20(27)17(30-21(24)29)13-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAHQMPIHOKTLZ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H23N3O4S2
The biological activity of this compound is attributed to several mechanisms:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves the inhibition of key enzymes responsible for bacterial cell wall synthesis.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- The compound has been noted to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB, making it a candidate for treating inflammatory diseases.
Anticancer Activity
A series of studies have evaluated the anticancer potential of thiazolidinone derivatives, including this compound. The following table summarizes the findings from various assays:
| Cell Line | IC50 (μM) | Assay Type | Notes |
|---|---|---|---|
| A549 (Lung) | 6.75 | 2D Viability | High activity observed |
| HCC827 (Lung) | 5.13 | 2D Viability | Effective against this resistant line |
| HepG2 (Liver) | 7.0 | 2D Viability | Moderate effectiveness |
| MRC-5 (Fibroblast) | 3.11 | Cytotoxicity | Moderate cytotoxicity on normal cells |
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were found to be within acceptable therapeutic ranges, indicating potential for clinical application .
Case Studies
-
Study on Lung Cancer Cell Lines :
A study investigated the effects of various thiazolidinone derivatives on human lung cancer cell lines A549 and HCC827. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis . -
Microtubule Modulation :
Another research focused on microtubule-targeting properties of related compounds, suggesting that they could disrupt cancer cell migration and promote protofilament assembly, similar to established drugs like Taxol .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thioxothiazolidinone core combined with a methoxybenzene ring and a hydrazide functional group. The general synthesis involves multiple steps, typically initiated by a Knoevenagel condensation reaction. This reaction combines an appropriate aldehyde with rhodanine derivatives to form the thiazolidinone core, followed by the introduction of the benzylidene and propanoyl groups.
Synthetic Route Overview
- Knoevenagel Condensation : Reaction of rhodanine with an aldehyde.
- Functional Group Modification : Introduction of the benzylidene and propanoyl groups through further reactions.
- Hydrazide Formation : Coupling with 2-methoxybenzohydrazide to yield the final product.
Research indicates that (Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal pathogens. Its mechanism involves inhibiting key enzymes crucial for microbial cell wall synthesis.
- Anticancer Activity : Studies suggest that it can induce apoptosis in cancer cells via mitochondrial pathways, activating caspases and releasing cytochrome c.
- Anti-inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and affecting signaling pathways such as NF-kB.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
-
Cancer Research :
- In vitro tests on human cancer cell lines indicated that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.
-
Inflammation Models :
- Animal models of inflammation showed that administration of the compound reduced symptoms of inflammation, including edema and pain, indicating its therapeutic potential in treating inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Attack
-
The thioxo group (C=S) in the thiazolidinone ring undergoes nucleophilic substitution with amines or thiols. For example:
Such reactions modify the thiazolidinone scaffold, enhancing bioactivity .
-
The hydrazide moiety reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. This is critical for generating Schiff base derivatives .
Electrophilic Substitution
-
The methoxybenzene ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group .
Cyclization Reactions
Under thermal or acidic conditions, the compound participates in intramolecular cyclization:
-
The hydrazide group reacts with the adjacent carbonyl group to form a 1,3,4-oxadiazole ring .
-
Example:
This reactivity is leveraged to create fused heterocyclic systems with enhanced pharmacological profiles .
Hydrolysis and Stability
-
Acidic Hydrolysis : The thiazolidinone ring undergoes cleavage in strong acids (e.g., HCl), yielding thiourea and carboxylic acid derivatives .
-
Basic Hydrolysis : The hydrazide bond is susceptible to alkaline conditions, producing benzohydrazide and propanoyl-thiazolidinone fragments .
Comparative Reaction Data
The table below summarizes reaction conditions and outcomes for structurally related derivatives:
Mechanistic Insights
-
Stereochemical Control : The (Z)-configuration of the benzylidene group is preserved during synthesis due to thermodynamic stabilization via conjugation with the thiazolidinone ring .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents (e.g., methanol) favor condensation reactions .
Unresolved Reactivity
Comparison with Similar Compounds
Key Observations :
- Benzylidene Substitution : The presence of electron-donating groups (e.g., methoxy in the target compound) on the benzylidene moiety may enhance resonance stabilization and binding to polar enzymatic pockets, whereas alkyl groups (e.g., methyl in ) increase hydrophobicity .
- Hydrazide vs. Amide : The hydrazide group in the target compound offers additional hydrogen-bonding sites compared to simple amides (e.g., ), which may influence pharmacokinetic properties like absorption and half-life .
Physicochemical Properties
Limited data are available for direct comparison, but predicted properties from and suggest:
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between a benzaldehyde derivative and a thiazolidinone precursor. For example:
Step 1: React 2-thioxothiazolidin-4-one with 4-substituted benzaldehyde in glacial acetic acid using anhydrous sodium acetate as a catalyst under reflux (85% yield) .
Step 2: Functionalize the intermediate via hydrazide coupling or acylhydrazone formation, as seen in analogous compounds .
Optimization Tips:
- Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.
- Monitor reaction progress via TLC (20% ethyl acetate/hexane) .
- Purify via recrystallization (ethanol or methanol) to achieve >95% purity .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR: Confirm regiochemistry of the benzylidene group and hydrazide linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]+ at m/z 460–480 for derivatives) .
Basic: How is preliminary biological activity screening conducted?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values for derivatives range from 8–64 µg/mL .
- Antifungal Testing: Evaluate against C. albicans via disk diffusion. Zones of inhibition >10 mm indicate potency .
- Controls: Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as references.
Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity?
Methodological Answer:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Methoxybenzylidene | ↑ Antifungal activity (MIC: 16 µg/mL) | |
| Halogenated benzylidenes | ↑ Antibacterial potency (MIC: 8 µg/mL) | |
| Thioxo vs. oxo groups | Thioxo improves enzyme binding (ΔIC50: 2.5 µM) |
Strategy:
- Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance membrane penetration.
- Replace the hydrazide with a carbamate to modulate solubility .
Advanced: What reaction mechanisms govern derivatization at the thiazolidinone core?
Methodological Answer:
- Oxidation: Use KMnO₄ in acetone to convert thioxo to oxo groups, altering electronic properties .
- Reduction: NaBH₄ selectively reduces the benzylidene double bond, affecting planarity and target binding .
- Substitution: React with alkyl halides (e.g., iodomethane) in DCM/TEA to modify the C2 position .
Advanced: How can researchers address contradictions in bioactivity data across studies?
Methodological Answer:
Standardize Assays: Use identical bacterial strains (e.g., ATCC 25922 for E. coli) and growth media .
Statistical Analysis: Apply ANOVA to compare MIC values across ≥3 independent trials.
Solubility Checks: Use DMSO stocks ≤1% to avoid solvent interference .
SAR Re-evaluation: Correlate discrepancies with substituent electronic effects (Hammett constants) .
Advanced: What advanced analytical methods resolve purity challenges in final products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
